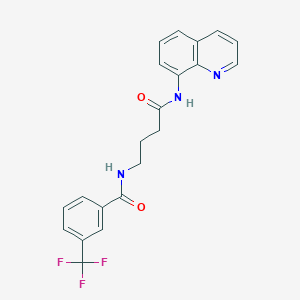

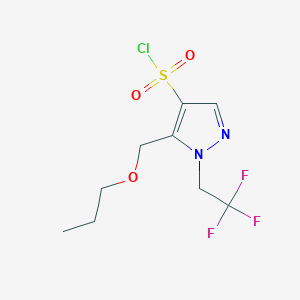

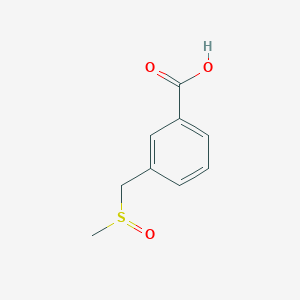

![molecular formula C20H17N3OS B2406739 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide CAS No. 874613-69-1](/img/structure/B2406739.png)

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide” is a compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are of particular interest due to their diverse biological activity and clinical applications . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates . The synthesized compounds were characterized by spectral data .Molecular Structure Analysis

The IR spectrum of the compound showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .Chemical Reactions Analysis

The compound is part of a series of new benzamidine derivatives synthesized in good yields . The reaction intermediates involved in the synthesis were characterized by spectral data .Physical And Chemical Properties Analysis

The compound is characterized by its IR and NMR spectra . The IR spectrum showed absorption bands at 3223 (N–H), 3062 (C–H arom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) . The 1H NMR spectrum showed a singlet at 4.25 s (2H, CH 2), a multiplet in the range of δ 7.23–7.84 ppm for nine aromatic protons, and a singlet at δ 12.98 ppm for the NH proton .科学的研究の応用

Anthelmintic Activity

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide: has demonstrated potent anthelmintic activity. Parasitic infections, particularly those caused by the species Trichinella spiralis, are widespread and can lead to significant morbidity and mortality. In vitro studies revealed that this compound outperformed clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, compounds 5b and 5d effectively killed total parasitic larvae after a 24-hour incubation period .

Antioxidant Properties

The same compound also exhibits antioxidant properties. Oxidative stress induced by parasites can be detrimental to the host. The benzimidazolyl-2-hydrazones, including 5b and 5d, were effective radical scavengers against stable free radicals (DPPH and ABTS) and iron-induced oxidative damage. These hydrazones showed promising results in vitro, making them potential candidates for combating oxidative stress-related diseases .

Antibacterial and Antifungal Activity

While not directly related to the compound itself, benzimidazole derivatives have been investigated for their antibacterial and antifungal properties. A novel series of 2-substituted benzimidazole derivatives demonstrated action against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

Detection of Phosgene

Although not widely explored, the benzimidazole scaffold has potential applications beyond its direct pharmacological effects. For instance, a bis-(1H-benzimidazol-2-yl) compound was developed as a sensitive and selective probe for detecting phosgene gas. Upon interaction with phosgene, it forms a fluorescent cyclic carbamylation product, enabling rapid detection .

Synthetic Utility

The benzimidazole nucleus, containing two nitrogen atoms, plays a crucial role in the constitution of natural products and synthetic compounds. Researchers have exploited its synthetic utility for various purposes, including drug discovery and material science .

Computational Insights

Density functional theory (DFT) calculations have been employed to understand the antioxidant activity mechanism of benzimidazolyl-2-hydrazones. These calculations help estimate reaction enthalpies and predict preferred mechanisms for radical scavenging. The correlation between theoretical predictions and experimental observations enhances our understanding of these compounds .

作用機序

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been found to possess broad-spectrum pharmacological properties . They have been associated with a wide range of biological activities, including antibacterial effects and actions against some of the world’s most virulent diseases .

Mode of Action

Benzimidazole derivatives have been speculated to act similarly as purines to provide biological responses . They are known to interact with their targets, leading to changes that result in their pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability of benzimidazole derivatives has been reported to be outstanding, suggesting that they may be relatively resistant to environmental factors .

特性

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(18-11-6-12-25-18)23-17(13-14-7-2-1-3-8-14)19-21-15-9-4-5-10-16(15)22-19/h1-12,17H,13H2,(H,21,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCJHPAMBMBVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

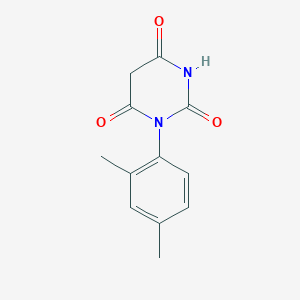

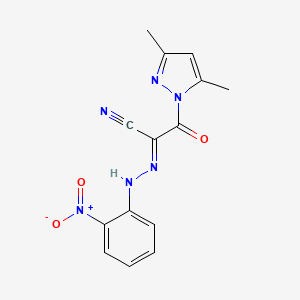

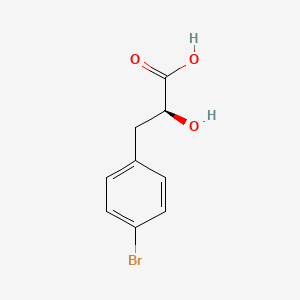

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

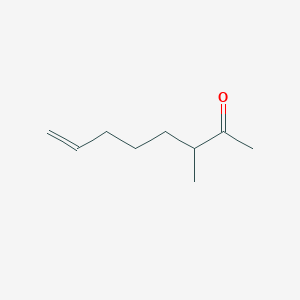

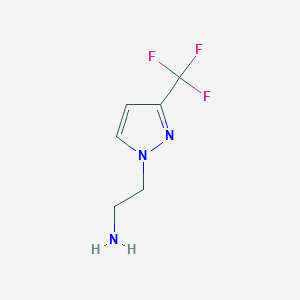

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

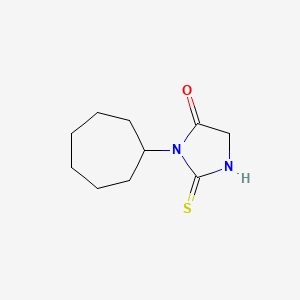

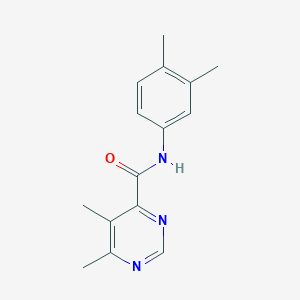

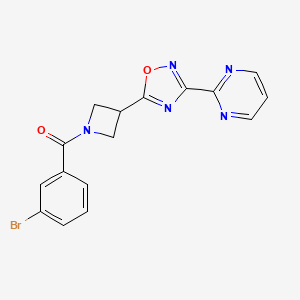

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2406679.png)